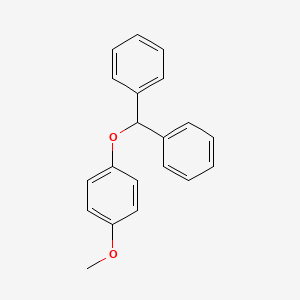((4-Methoxyphenoxy)methylene)dibenzene
CAS No.: 85686-16-4
Cat. No.: VC8301098
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85686-16-4 |
|---|---|
| Molecular Formula | C20H18O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 1-benzhydryloxy-4-methoxybenzene |
| Standard InChI | InChI=1S/C20H18O2/c1-21-18-12-14-19(15-13-18)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3 |
| Standard InChI Key | WZYFNISDZBADQY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of ((4-Methoxyphenoxy)methylene)dibenzene is C₂₀H₁₈O₂, with a molecular weight of 290.4 g/mol . Its structure comprises two benzene rings linked by a methylene group, with one phenyl ring substituted by a methoxy group at the para position (Figure 1). The IUPAC name reflects this arrangement: the central methylene bridges two phenyl groups, while the fourth position of one phenoxy moiety is methoxylated.
Key structural attributes:
-
Symmetry: The benzhydryl (diphenylmethyl) core introduces steric bulk, influencing reactivity and physical properties.
-
Electronic effects: The methoxy group acts as an electron-donating substituent, modulating the electronic environment of the aromatic system .
Synthesis and Reaction Pathways
The synthesis of ((4-Methoxyphenoxy)methylene)dibenzene is achieved through thermally activated etherification reactions. A validated protocol involves the use of O-diphenylmethyl trichloroacetimidate as a key reagent .
General Synthetic Procedure
-
Reagents:
-
Mechanism:
The reaction proceeds via acid-catalyzed nucleophilic substitution, where the trichloroacetimidate acts as a latent electrophile. Heating facilitates the generation of a stabilized carbocation intermediate, which is trapped by the 4-methoxybenzyl alcohol (Figure 2). -
Workup:
Post-reaction, the mixture is concentrated and purified via silica gel chromatography. Aqueous NaOH washes may be employed to remove trichloroacetamide byproducts .
Yield: 71% (reported for analogous DPM ethers under identical conditions) .
Structural Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (300 MHz, CDCl₃):
δ 7.24–7.41 (m, 12H, aromatic H),
δ 6.91 (d, J = 8.7 Hz, 2H, methoxyphenyl H),
δ 5.45 (s, 1H, benzhydryl CH),
δ 4.50 (s, 2H, OCH₂),
δ 3.83 (s, 3H, OCH₃) . -
¹³C NMR (100 MHz, CDCl₃):
δ 159.3 (C-OCH₃),
δ 142.4 (quaternary C),
δ 130.6, 129.5, 128.5, 127.6, 127.3 (aromatic C),
δ 113.9 (methoxyphenyl C),
δ 82.2 (benzhydryl C),
δ 70.3 (OCH₂),
δ 55.4 (OCH₃) .
Infrared (IR) Spectroscopy:
Peaks at 3027 cm⁻¹ (C-H aromatic), 2923 cm⁻¹ (C-H aliphatic), 1493 cm⁻¹ (C=C aromatic), and 1097 cm⁻¹ (C-O ether) .
Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 290.4 g/mol | |
| Melting Point | Not reported (analogues: 47–64°C) | |
| Solubility | Soluble in toluene, DCM, THF | |
| Stability | Stable under inert atmosphere |
The methoxy group enhances solubility in polar aprotic solvents, while the benzhydryl moiety contributes to crystalline solid formation in analogues .
Applications and Utility
Protective Group in Organic Synthesis
DPM ethers, including ((4-Methoxyphenoxy)methylene)dibenzene, serve as robust protective groups for hydroxyl functionalities. Their stability under acidic and basic conditions makes them preferable in multi-step syntheses .
Intermediate in Pharmaceutical Chemistry
Benzhydryl ethers are precursors in the synthesis of bioactive molecules. For example, fluoro-substituted benzo[b]thiophenes—synthesized via analogous methods—exhibit therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume